molecular formula C25H17ClN2O3 B5072345 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(naphthalen-2-yloxy)acetamide

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B5072345
M. Wt: 428.9 g/mol
InChI Key: LGYRCSPDBLUOER-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that features a benzoxazole ring, a chlorophenyl group, and a naphthalen-2-yloxy moiety

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClN2O3/c26-21-12-10-18(14-20(21)25-28-22-7-3-4-8-23(22)31-25)27-24(29)15-30-19-11-9-16-5-1-2-6-17(16)13-19/h1-14H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYRCSPDBLUOER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=C(C=C3)Cl)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of Naphthalen-2-yloxy Acetamide: This step involves the reaction of naphthalen-2-ol with chloroacetyl chloride to form naphthalen-2-yloxyacetyl chloride, which is then reacted with the benzoxazole derivative to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(naphthalen-2-yloxy)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and chlorophenyl group can participate in hydrogen bonding and hydrophobic interactions, while the naphthalen-2-yloxy moiety can enhance binding affinity through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-(naphthalen-2-yloxy)acetamide: This compound is similar but contains a benzothiazole ring instead of a benzoxazole ring.

    N-[3-(1,3-benzimidazol-2-yl)-4-chlorophenyl]-2-(naphthalen-2-yloxy)acetamide: This compound contains a benzimidazole ring.

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(naphthalen-2-yloxy)acetamide is unique due to the presence of the benzoxazole ring, which imparts specific electronic and steric properties that can influence its reactivity and binding interactions. This makes it a valuable compound for various applications in research and industry.

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